
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is an organic compound with the molecular formula C15H20O4 It is a derivative of butanoic acid and contains a formyl group attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative containing the formylphenoxy group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as an electrophile, participating in various biochemical reactions. The phenoxy group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2R)-2-(3-formylphenoxy)butanoate
- Methyl (2R)-2-(3-formylphenoxy)butanoate
- Propyl (2R)-2-(3-formylphenoxy)butanoate
Uniqueness
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is unique due to its specific structural features, such as the presence of both a formyl group and a hydroxyhexyl chain. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
918531-69-8 |
|---|---|
Fórmula molecular |
C17H24O5 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate |
InChI |
InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m1/s1 |
Clave InChI |
LADAIWCUPXWTRS-OAHLLOKOSA-N |
SMILES isomérico |
CCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
SMILES canónico |
CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


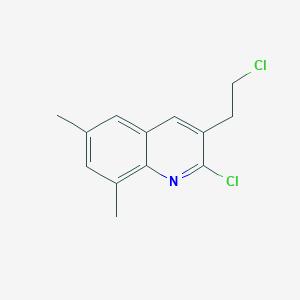
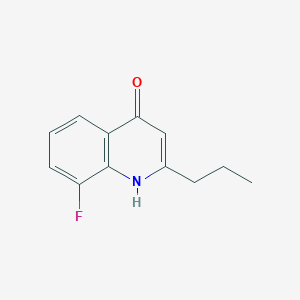
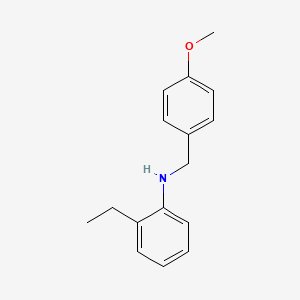
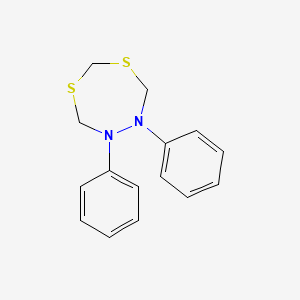
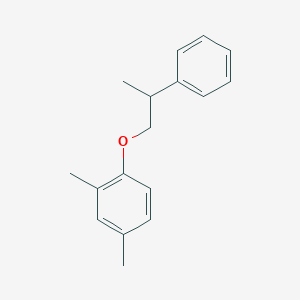
![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)
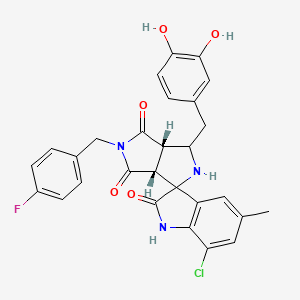
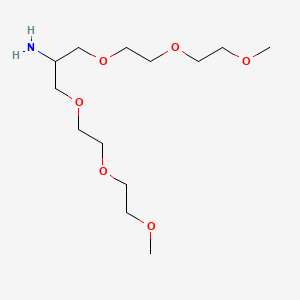


![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)
